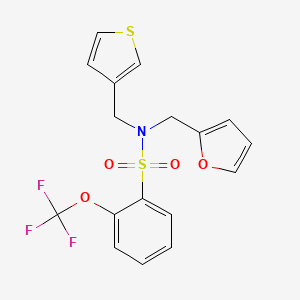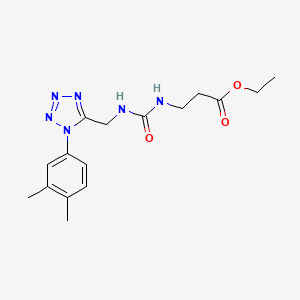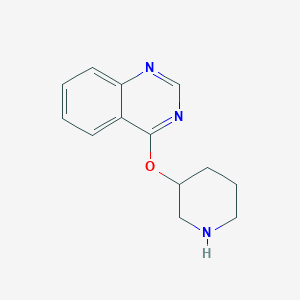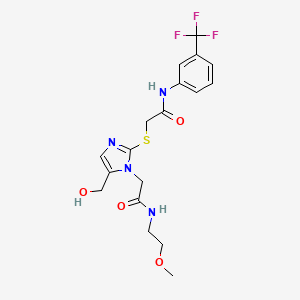![molecular formula C11H13N3O3 B2881368 9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one CAS No. 2396581-39-6](/img/structure/B2881368.png)
9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one, commonly referred to as 9-nitrocytisine, is a complex organic compound belonging to the class of alkaloids. This compound is structurally characterized by a fused ring system and a nitro group attached to the ninth position
Wirkmechanismus
Target of Action
The primary target of 9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one, also known as 9-nitrocytisine, is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in the nervous system, mediating the action of acetylcholine, a neurotransmitter.
Mode of Action
9-Nitrocytisine interacts with the nAChR, showing a very similar nanomolar affinity for the α4β2 nAChR and high selectivity over the α7 nAChR subtype . It has a lower intrinsic efficacy compared to varenicline, a drug used to aid smoking cessation .
Pharmacokinetics
Its structural similarity to cytisine, a compound used to aid smoking cessation for over forty years in eastern europe , suggests it may have similar ADME properties
Result of Action
The molecular and cellular effects of 9-nitrocytisine’s action are largely dependent on its interaction with nAChR. By modulating the activity of these receptors, 9-nitrocytisine can influence neuronal signaling and potentially exert therapeutic effects. For instance, its similar affinity for α4β2 nAChR and lower intrinsic efficacy compared to varenicline might make it an interesting candidate for smoking cessation therapy .
Vorbereitungsmethoden
The synthesis of 9-nitrocytisine involves multiple steps, starting with the construction of the core pyrido[1,2-a][1,5]diazocin structure. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a][1,5]diazocin Core: : This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Nitro Group: : The nitration reaction is typically carried out using nitric acid or other nitrating agents under controlled conditions to ensure the selective introduction of the nitro group at the desired position.
Hydrogenation: : The compound undergoes hydrogenation to reduce double bonds and achieve the hexahydro structure.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Analyse Chemischer Reaktionen
9-Nitrocytisine undergoes various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized under specific conditions.
Reduction: : The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Substitution Reactions: : Various nucleophiles can substitute the nitro group or other functional groups present in the molecule.
Common reagents and conditions used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized derivatives, amines, and substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: : It serves as a valuable intermediate in the synthesis of other complex organic compounds.
Biology: : The compound exhibits significant biological activity, including anti-inflammatory, analgesic, and antitumor properties.
Medicine: : It has potential therapeutic applications in treating conditions such as inflammation, pain, and cancer.
Industry: : Its unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
9-Nitrocytisine is structurally similar to other alkaloids such as cytisine and anabasine. its unique nitro group and hexahydro structure confer distinct chemical and biological properties. Compared to cytisine, 9-nitrocytisine exhibits enhanced potency and selectivity in its biological activities.
Conclusion
9-Nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a fascinating compound with diverse applications in scientific research and industry. Its unique structure and biological activities make it a valuable target for further study and development.
Eigenschaften
IUPAC Name |
5-nitro-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11-10(14(16)17)2-1-9-8-3-7(4-12-5-8)6-13(9)11/h1-2,7-8,12H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIJTKJEBUZNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=C(C(=O)N3C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide](/img/structure/B2881287.png)

![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2881291.png)



![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/new.no-structure.jpg)




![10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2881306.png)

